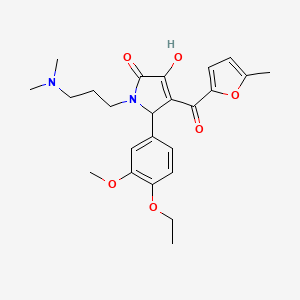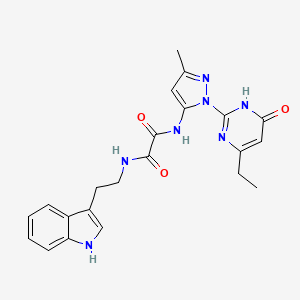
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N7O3 and its molecular weight is 433.472. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Bioactivities : A study focused on the synthesis and characterization of pyrazole derivatives, revealing insights into their structure through methods such as FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography. These compounds demonstrated significant biological activity against breast cancer and microbes, highlighting their pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Biological Activities
Anticancer and Antimicrobial Potential : The development of pyrimidine linked pyrazole heterocyclics showcased their potential in targeting cancer and microbial infections. Their structures were determined using various spectroscopic techniques, and their biological activities were confirmed through evaluations against specific insects and microorganisms, demonstrating their insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).
Anti-Inflammatory Properties Without Ulcerogenic Activity : Research into pyrazolo[1,5-a]pyrimidines highlighted the modification of these compounds to enhance their antiinflammatory properties while reducing or eliminating ulcerogenic activity. This study suggests the potential for developing safer anti-inflammatory drugs (Auzzi et al., 1983).
Interaction with Biological Macromolecules
- DNA/Protein Interaction Studies : Investigations into Ni(II) complexes with Schiff base ligands provided insights into their interactions with DNA and proteins. These complexes showed potential cytotoxicity against various cell lines, indicating their applicability in cancer treatment and the exploration of their mechanisms of action (Yu et al., 2017).
Enzymatic Activity
- Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : Research on original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines discovered their significant antiviral properties through the inhibition of the DHODH enzyme, crucial in the de novo pyrimidine biosynthetic pathway. This finding opens avenues for antiviral drug development (Munier-Lehmann et al., 2015).
Eigenschaften
IUPAC Name |
N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-3-15-11-19(30)27-22(25-15)29-18(10-13(2)28-29)26-21(32)20(31)23-9-8-14-12-24-17-7-5-4-6-16(14)17/h4-7,10-12,24H,3,8-9H2,1-2H3,(H,23,31)(H,26,32)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLIBAJQOIDDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)
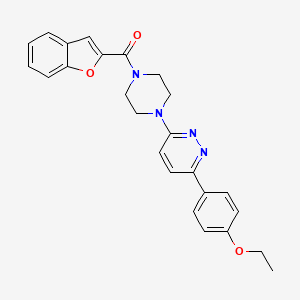
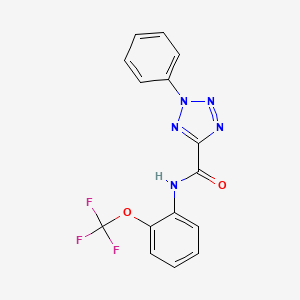

![4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2821519.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)
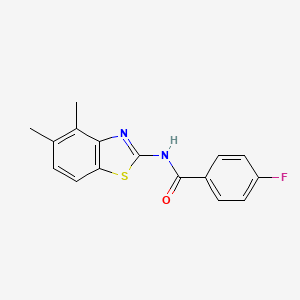
![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)
![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)
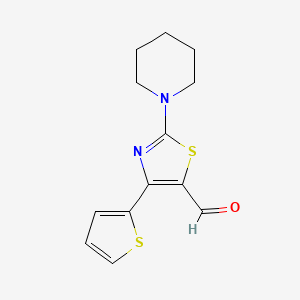
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

